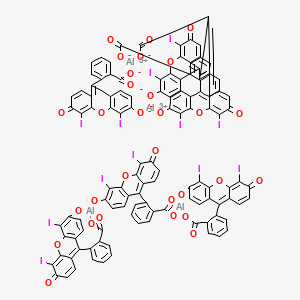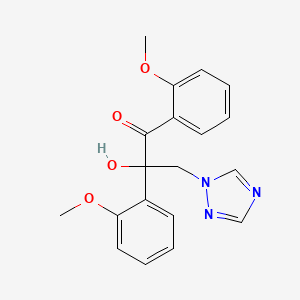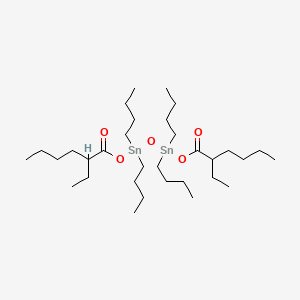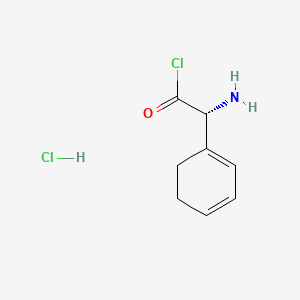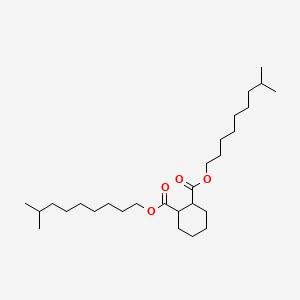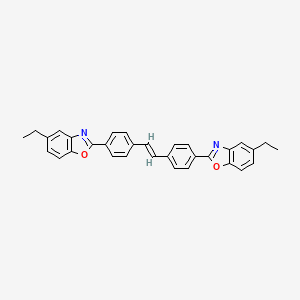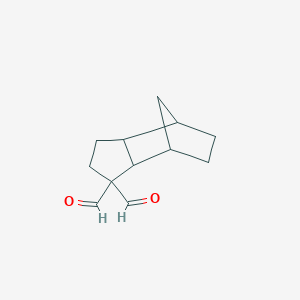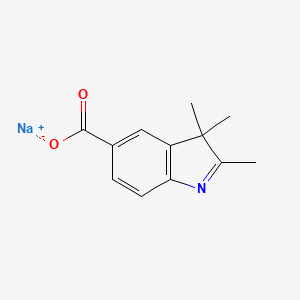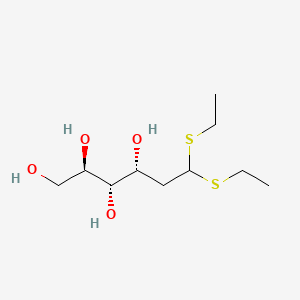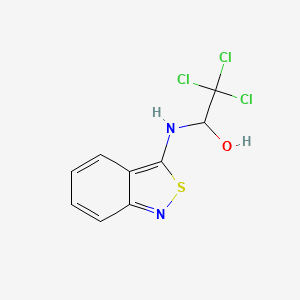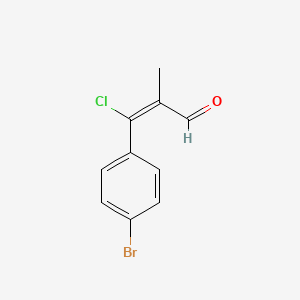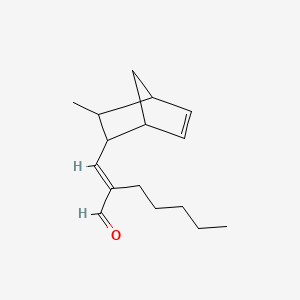![molecular formula C11H25NO2 B15178455 2,2'-[[2-Methyl-1-(1-methylethyl)propyl]imino]bisethanol CAS No. 71617-25-9](/img/structure/B15178455.png)
2,2'-[[2-Methyl-1-(1-methylethyl)propyl]imino]bisethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[[2-Methyl-1-(1-methylethyl)propyl]imino]bisethanol is an organic compound with the molecular formula C11H25NO2 and a molecular weight of 203.32 g/mol . It is characterized by its unique structure, which includes a bisethanol moiety linked to a methyl-isopropyl-propyl imino group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
The synthesis of 2,2’-[[2-Methyl-1-(1-methylethyl)propyl]imino]bisethanol typically involves the reaction of 2-methyl-1-(1-methylethyl)propylamine with ethylene oxide under controlled conditions . The reaction is carried out in the presence of a catalyst, such as sodium hydroxide, to facilitate the formation of the bisethanol structure. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
2,2’-[[2-Methyl-1-(1-methylethyl)propyl]imino]bisethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Applications De Recherche Scientifique
2,2’-[[2-Methyl-1-(1-methylethyl)propyl]imino]bisethanol has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,2’-[[2-Methyl-1-(1-methylethyl)propyl]imino]bisethanol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, its imino group can participate in nucleophilic and electrophilic reactions, modulating biological activities .
Comparaison Avec Des Composés Similaires
2,2’-[[2-Methyl-1-(1-methylethyl)propyl]imino]bisethanol can be compared with similar compounds such as:
2,2’-[[2-Methyl-1-(1-methylethyl)propyl]imino]bispropanol: Similar structure but with propanol instead of ethanol, leading to different physical and chemical properties.
2,2’-[[2-Methyl-1-(1-methylethyl)propyl]imino]bisbutanol: Contains butanol groups, which may affect its solubility and reactivity.
2,2’-[[2-Methyl-1-(1-methylethyl)propyl]imino]bishexanol: Longer carbon chain, resulting in variations in its industrial applications and biological activities.
These comparisons highlight the uniqueness of 2,2’-[[2-Methyl-1-(1-methylethyl)propyl]imino]bisethanol in terms of its specific structure and the resulting properties and applications.
Propriétés
Numéro CAS |
71617-25-9 |
|---|---|
Formule moléculaire |
C11H25NO2 |
Poids moléculaire |
203.32 g/mol |
Nom IUPAC |
2-[2,4-dimethylpentan-3-yl(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C11H25NO2/c1-9(2)11(10(3)4)12(5-7-13)6-8-14/h9-11,13-14H,5-8H2,1-4H3 |
Clé InChI |
LTRVNMADAVPVJC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(C)C)N(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


